![molecular formula C8H15F2N B14860500 {3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)
{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine is a compound that features a cyclopropyl group substituted with a difluoromethyl group and a propyl chain attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine typically involves the difluoromethylation of cyclopropyl precursors. One common method includes the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods such as the use of N-heterocyclic carbene (NHC) silver complexes to generate difluoromethyl copper species in situ . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but studies suggest that the difluoromethyl group plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoromethylated heterocycles: These compounds also contain the difluoromethyl group and are used in various chemical and biological applications.
Uniqueness
{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropyl ring and the difluoromethyl group makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C8H15F2N |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-[1-(difluoromethyl)cyclopropyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C8H15F2N/c1-11-6-2-3-8(4-5-8)7(9)10/h7,11H,2-6H2,1H3 |
InChI Key |
PYXNFRUJQJRWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1(CC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


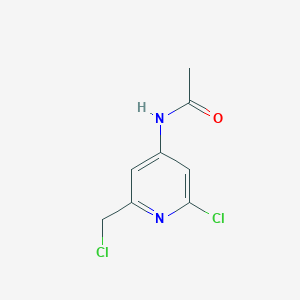
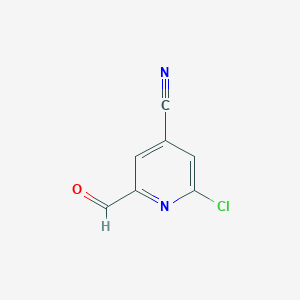
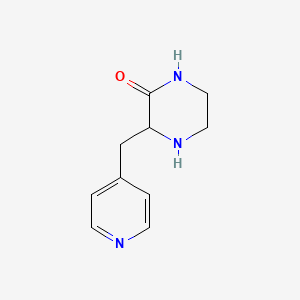
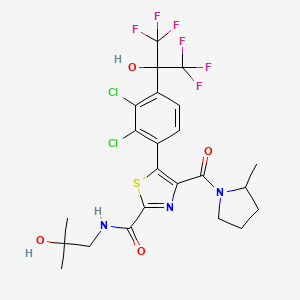

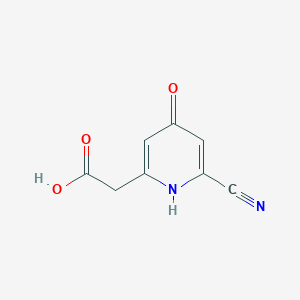
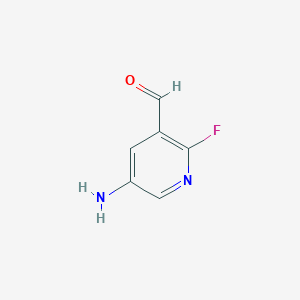
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
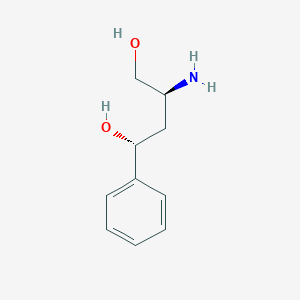
![4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B14860464.png)
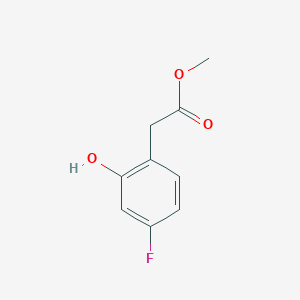
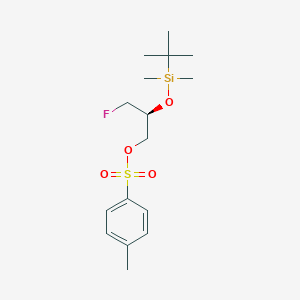
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14860513.png)
